An In-depth Technical Guide to 2-Benzyldecahydro-2,6-naphthyridine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 2-Benzyldecahydro-2,6-naphthyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyldecahydro-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical structure, physicochemical properties, and plausible synthetic methodologies. By contextualizing this specific molecule within the broader, biologically significant class of 2,6-naphthyridine derivatives, this guide aims to equip researchers with the foundational knowledge necessary for further investigation and application in drug discovery and development.
Introduction: The Significance of the 2,6-Naphthyridine Scaffold
The 2,6-naphthyridine core, a bicyclic heteroaromatic system, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds demonstrating a wide array of therapeutic effects.[1][2] Derivatives of the 2,6-naphthyridine scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key protein kinases integral to cancer cell proliferation, survival, and angiogenesis.[1] The saturated (decahydro) and partially saturated (tetrahydro) analogs of this scaffold serve as versatile three-dimensional frameworks for the development of novel therapeutic agents. The introduction of a benzyl group at the 2-position of the decahydro-2,6-naphthyridine core, yielding 2-Benzyldecahydro-2,6-naphthyridine, is a strategic modification to explore and potentially enhance biological activity, leveraging the well-established role of the benzyl motif in molecular recognition and binding.
Chemical Structure and Properties
The chemical structure of 2-Benzyldecahydro-2,6-naphthyridine is characterized by a saturated bicyclic system with nitrogen atoms at positions 2 and 6. A benzyl group is attached to the nitrogen at the 2-position. The fully saturated nature of the ring system allows for various stereoisomers, which can significantly influence its biological activity and pharmacokinetic properties.
Molecular Formula: C₁₅H₂₂N₂
SMILES: C1CN(CC2=CC=CC=C2)C2CCCNCC12
While specific, experimentally determined physicochemical data for 2-Benzyldecahydro-2,6-naphthyridine is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds. A common commercially available form is the dihydrochloride salt, with the CAS Number 1263378-31-9.[3]
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Weight | 230.35 g/mol | Calculated from the molecular formula. |
| Molecular Weight (Dihydrochloride Salt) | 303.27 g/mol | [3] |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.5 | Estimated based on the presence of the lipophilic benzyl group and the basic nitrogen atoms. The LogP is expected to be higher than the unsubstituted decahydro-2,6-naphthyridine core. |
| Boiling Point | > 300 °C | Estimated based on the high molecular weight and the presence of polar nitrogen atoms. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. The dihydrochloride salt is expected to have significantly higher aqueous solubility. | General solubility trends for similar amine-containing organic molecules. |
Synthetic Methodologies: A Proposed Pathway
Synthesis of the Decahydro-2,6-naphthyridine Core
The synthesis of the core scaffold can be approached through various methods. One common strategy involves the construction from a suitable pyridine precursor. A microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile has been reported for the 2,6-naphthyridine aromatic system, which can then be reduced.[5]
N-Benzylation of the Decahydro-2,6-naphthyridine Intermediate
With the decahydro-2,6-naphthyridine core in hand, the final step is the introduction of the benzyl group onto one of the secondary amine nitrogens. This is a standard N-alkylation reaction.
Experimental Protocol: Reductive Amination
A robust method for the selective mono-N-benzylation would be reductive amination.
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Reaction Setup: To a solution of decahydro-2,6-naphthyridine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.1 eq).
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Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
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Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Benzyldecahydro-2,6-naphthyridine.
Causality Behind Experimental Choices:
-
Reductive Amination: This method is chosen for its mild reaction conditions and high selectivity for mono-alkylation, minimizing the formation of the dibenzylated product.
-
Sodium Triacetoxyborohydride: This reducing agent is particularly effective for reductive aminations as it is less reactive towards the carbonyl group of the aldehyde, allowing for the efficient formation of the iminium intermediate before reduction.
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of 2-Benzyldecahydro-2,6-naphthyridine.
Potential Biological Activity and Therapeutic Applications
While direct biological data for 2-Benzyldecahydro-2,6-naphthyridine is limited, the extensive research on the 2,6-naphthyridine scaffold provides a strong basis for predicting its potential therapeutic applications.[2][6]
Anticancer Potential
Derivatives of 2,6-naphthyridine have demonstrated significant potential as anticancer agents.[1][7] Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth and survival.[1]
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Kinase Inhibition: Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2).[1] The introduction of the benzyl group in 2-Benzyldecahydro-2,6-naphthyridine could modulate the selectivity and potency of kinase inhibition.
Central Nervous System (CNS) Activity
The decahydronaphthyridine scaffold is a rigid, three-dimensional structure that can be decorated with various substituents to interact with CNS targets. N-benzyl piperidine derivatives have been investigated as potential treatments for Alzheimer's disease.[8] Given the structural similarities, 2-Benzyldecahydro-2,6-naphthyridine could be explored for its potential activity on neurological targets.
Antimicrobial Activity
Naphthyridine derivatives have a long history as antimicrobial agents.[9] The N-benzyl moiety is also present in various compounds with demonstrated antibacterial and antifungal activities.[10][11] Therefore, it is plausible that 2-Benzyldecahydro-2,6-naphthyridine could exhibit antimicrobial properties.
Signaling Pathway Implication
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Directions
2-Benzyldecahydro-2,6-naphthyridine represents a promising, yet underexplored, chemical entity. Its structural foundation is rooted in the well-validated 2,6-naphthyridine scaffold, which has a proven track record of diverse and potent biological activities. The logical and feasible synthetic pathways outlined in this guide provide a clear roadmap for its preparation and subsequent investigation.
Future research should focus on the efficient synthesis and thorough characterization of 2-Benzyldecahydro-2,6-naphthyridine, including the separation and characterization of its stereoisomers. Subsequent biological screening against a panel of cancer cell lines, protein kinases, and microbial strains is warranted to uncover its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutics based on the versatile decahydro-2,6-naphthyridine scaffold.
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